![molecular formula C13H10O4S2 B2573783 (2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid CAS No. 256488-33-2](/img/structure/B2573783.png)
(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid, also known as TTA or ThioT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TTA is a member of a class of compounds known as thiazolidinediones, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Molecular Engineering for Solar Cell Applications
A study focused on molecular engineering of organic sensitizers for solar cell applications has demonstrated the utility of functionalized unsymmetrical organic sensitizers, which include thiophene units and cyanoacrylic acid groups, showing their effectiveness in converting photon energy to current with high efficiency. The design and synthesis of these compounds underscore their potential in enhancing the performance of photovoltaic devices through molecular-level engineering (Kim et al., 2006).
Development of Bio-based Copolyesters
Research into the development of bio-based copolyesters has led to the synthesis of materials derived from thiophenedicarboxylic acid. These materials have shown promising properties, such as improved thermal stability and mechanical strength, making them suitable for various applications, including packaging and biomedical devices. The study highlights the potential of thiophene-based compounds in creating sustainable and environmentally friendly polymers (Wang et al., 2019).
Metal-Organic Frameworks (MOFs) for Environmental Applications
Thiophene-functionalized dicarboxylate has been utilized in constructing metal-organic frameworks (MOFs) with applications in luminescence sensing and pollutant removal. These MOFs exhibit selectivity towards various environmental contaminants, including heavy metals and organic pollutants, demonstrating the potential of thiophene-based compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).
Synthesis and Evaluation of Novel Imaging Agents
The synthesis and biological evaluation of novel imaging agents, specifically bisphosphonates labeled with technetium-99m, have been explored for their superior bone imaging capabilities. These studies indicate the potential of thiophene derivatives in developing new diagnostic tools for bone-related diseases, showcasing the versatility of thiophene compounds in medical research (Qiu et al., 2011).
Amelioration of Acute Lung Injury
Research has also highlighted the potential of 2,3-butanediol, a compound related to thiophene derivatives, in ameliorating acute lung injury induced by endotoxins. This study suggests the broader applicability of compounds within the same family as thiophene derivatives in therapeutic applications, particularly in modulating immune responses and protecting against inflammatory diseases (Hsieh et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of the compound (2z)-2-{[5-(thiophen-2-yl)thiophen-2-yl]methylidene}butanedioic acid, also known as IDI1_017871, is the enzyme IDI1 . IDI1 is an essential metabolic gene related to cholesterol synthesis and transport .
Mode of Action
The compound IDI1_017871 can regulate cholesterol synthesis and transport through its interaction with IDI1 . This interaction is mediated by another protein, SREBP2 . The compound IDI1_017871 has also been found to interact with the important regulator of innate immunity cGAS and recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway .
Biochemical Pathways
The compound IDI1_017871 affects the cholesterol synthesis pathway by regulating the activity of IDI1 . IDI1 encodes a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .
Pharmacokinetics
The compound’s ability to interact with idi1 and srebp2 suggests that it may be able to penetrate cells and reach its target sites .
Result of Action
The result of the action of the compound IDI1_017871 is the regulation of cholesterol synthesis and transport . By interacting with IDI1 and SREBP2, the compound can reduce cholesterol intake and decrease cholesterol synthesis . This can have significant effects on cellular metabolism and function.
Action Environment
The action of the compound IDI1_017871 can be influenced by various environmental factors. For example, the presence of other compounds that interact with IDI1 or SREBP2 could potentially affect the efficacy of IDI1_017871 Additionally, the stability of the compound could be affected by factors such as pH and temperature
Propiedades
IUPAC Name |
(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S2/c14-12(15)7-8(13(16)17)6-9-3-4-11(19-9)10-2-1-5-18-10/h1-6H,7H2,(H,14,15)(H,16,17)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDAEOZWRCMCAO-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CC=C(S2)/C=C(/CC(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


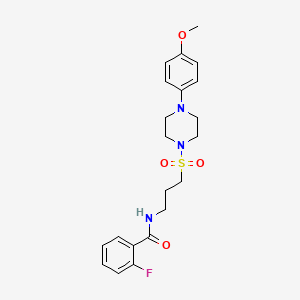
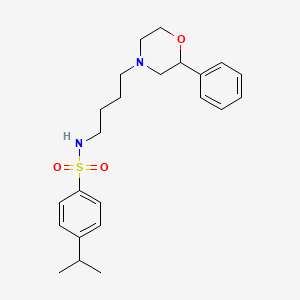
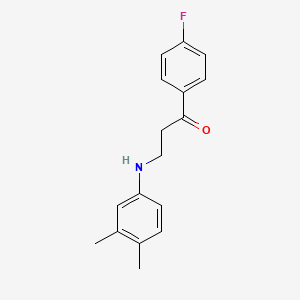
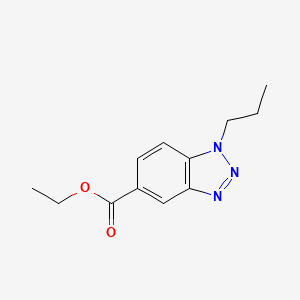
![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)
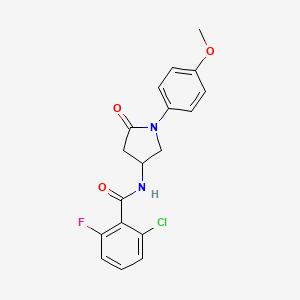
![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)

![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)

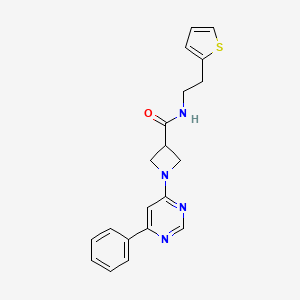
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)
